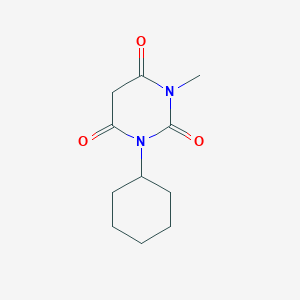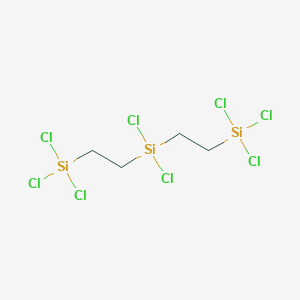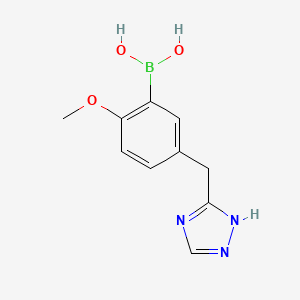
5-((2H-1,2,4-triazol-3-yl)methyl)-2-methoxyphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2H-1,2,4-triazol-3-yl)methyl)-2-methoxyphenylboronic acid is a boronic acid derivative that features a triazole ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The incorporation of a triazole ring adds unique properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2H-1,2,4-triazol-3-yl)methyl)-2-methoxyphenylboronic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via “click” chemistry, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Attachment of the Boronic Acid Group: The triazole-containing intermediate can then undergo a Suzuki-Miyaura cross-coupling reaction with a boronic acid derivative to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the boronic acid group, potentially leading to the formation of amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-((2H-1,2,4-triazol-3-yl)methyl)-2-methoxyphenylboronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura cross-coupling reactions .
Biology
The compound’s triazole ring makes it a candidate for biological applications, including enzyme inhibition and as a ligand in biochemical assays .
Medicine
In medicine, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases .
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of 5-((2H-1,2,4-triazol-3-yl)methyl)-2-methoxyphenylboronic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The boronic acid group can form reversible covalent bonds with diols, making it useful in sensor applications .
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but lacks the boronic acid group.
4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Contains a triazole ring but different substituents.
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives: Different triazole isomer and additional functional groups.
Uniqueness
The uniqueness of 5-((2H-1,2,4-triazol-3-yl)methyl)-2-methoxyphenylboronic acid lies in its combination of a triazole ring and a boronic acid group, which imparts unique reactivity and binding properties, making it valuable in diverse applications.
Propiedades
Fórmula molecular |
C10H12BN3O3 |
|---|---|
Peso molecular |
233.03 g/mol |
Nombre IUPAC |
[2-methoxy-5-(1H-1,2,4-triazol-5-ylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H12BN3O3/c1-17-9-3-2-7(4-8(9)11(15)16)5-10-12-6-13-14-10/h2-4,6,15-16H,5H2,1H3,(H,12,13,14) |
Clave InChI |
ACCBZPNKEGIDMP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)CC2=NC=NN2)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(4-methoxybenzyl)oxy]-2-methylpropanoate](/img/structure/B8322665.png)
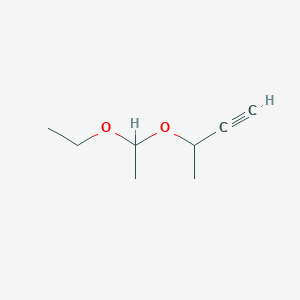
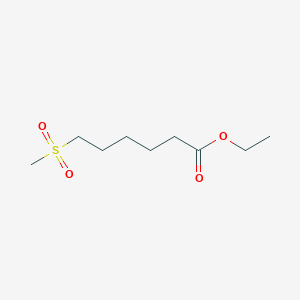

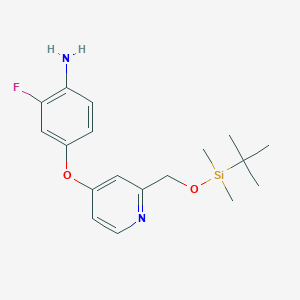

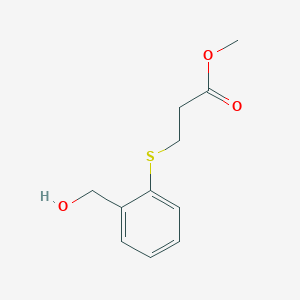
![N-{3-amino-4-[(cyclopropylmethyl)amino]phenyl}acetamide](/img/structure/B8322741.png)

